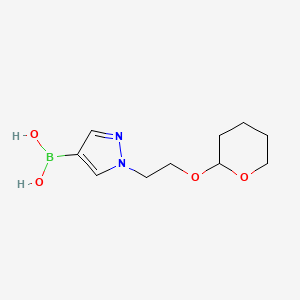
(1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative featuring a pyrazole ring substituted with a tetrahydropyran-2-yloxyethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydropyran-2-yloxyethyl Group: This step involves the reaction of the pyrazole derivative with tetrahydropyran-2-yloxyethyl chloride in the presence of a base such as potassium carbonate.
Boronic Acid Formation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.
Substitution: The tetrahydropyran-2-yloxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Boronate esters or boranes.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s boronic acid group can interact with biological targets such as proteases, making it a potential candidate for the development of enzyme inhibitors.
Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules through boronate ester formation.
Industry:
Material Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Sensors: It can be used in the development of sensors for detecting sugars and other biomolecules due to its boronic acid functionality.
作用机制
The mechanism of action of (1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes such as proteases by binding to their active sites. The pyrazole ring may also contribute to the compound’s binding affinity and specificity through π-π interactions and hydrogen bonding.
相似化合物的比较
(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid: Similar structure but lacks the tetrahydropyran-2-yloxy group.
(1-(2-(Methoxyethyl)-1H-pyrazol-4-yl)boronic acid: Similar structure but with a methoxyethyl group instead of tetrahydropyran-2-yloxy.
Uniqueness: The presence of the tetrahydropyran-2-yloxyethyl group in (1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
分子式 |
C10H17BN2O4 |
|---|---|
分子量 |
240.07 g/mol |
IUPAC 名称 |
[1-[2-(oxan-2-yloxy)ethyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H17BN2O4/c14-11(15)9-7-12-13(8-9)4-6-17-10-3-1-2-5-16-10/h7-8,10,14-15H,1-6H2 |
InChI 键 |
YNCRHBBZOGMOAU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1)CCOC2CCCCO2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)
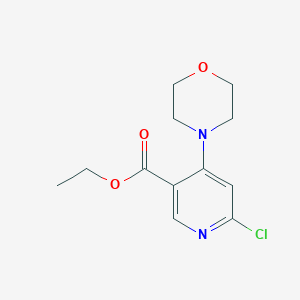
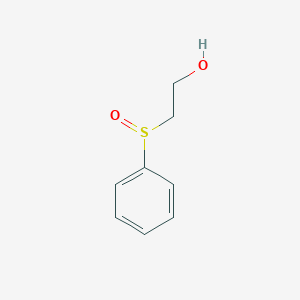
![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)
![3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol](/img/structure/B13988555.png)
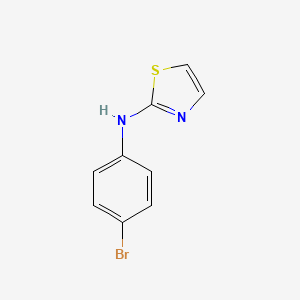
![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
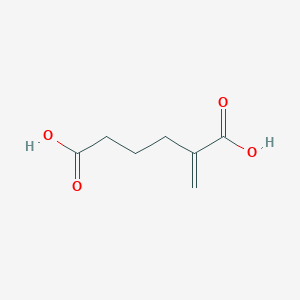
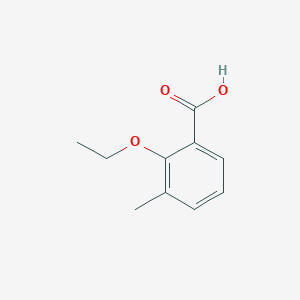
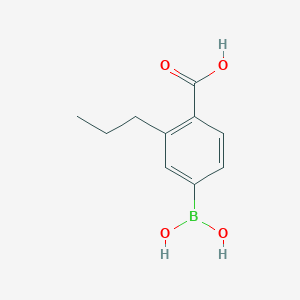
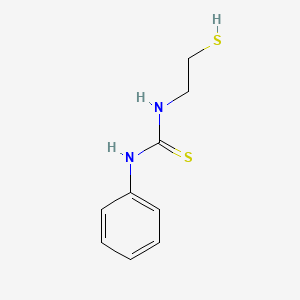
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)
![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)
